2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is a chemical compound that belongs to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its oxime group, which is derived from hydroxylamine, and a chlorobenzoyl group, which adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with hydroxylamine hydrochloride to form the oxime. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Substitution: The oxime and chlorobenzoyl groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of new oxime or chlorobenzoyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s quinone structure makes it a candidate for studying redox reactions and electron transfer processes in biological systems.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it an effective agent in redox processes. In biological systems, this compound can generate reactive oxygen species (ROS) and interact with cellular components, leading to oxidative stress and potential cell death. The oxime group can also participate in hydrogen bonding and nucleophilic attacks, further influencing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, dioxime: This compound has two oxime groups instead of one, which can affect its reactivity and applications.
2,5-Dihydroxy-1,4-benzoquinone: This compound has hydroxyl groups instead of oxime and chlorobenzoyl groups, leading to different chemical properties and uses.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is unique due to the presence of both an oxime and a chlorobenzoyl group
Eigenschaften
CAS-Nummer |
6212-87-9 |
---|---|
Molekularformel |
C13H8ClNO3 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C13H8ClNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H |
InChI-Schlüssel |
QYQUQVGNGMMTFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.